molecular formula C7H5F9O B3043037 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol CAS No. 72016-05-8

1H,1H,2H,3H-Nonafluorohept-2-en-1-ol

Cat. No.: B3043037
CAS No.: 72016-05-8
M. Wt: 276.10 g/mol
InChI Key: PJZRJKWUZCHGGW-UHFFFAOYSA-N
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Description

1H,1H,2H,3H-Nonafluorohept-2-en-1-ol is a fluorinated organic compound with the molecular formula C7H5F9O It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol can be synthesized through several methods. One common route involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, the reaction of this compound with fluorinated alkenes can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

1H,1H,2H,3H-Nonafluorohept-2-en-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is employed in the production of specialty chemicals, coatings, and materials with enhanced properties.

Mechanism of Action

The mechanism by which 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

  • 1H,1H,2H,3H-Perfluorohept-2-en-1-ol
  • 3-Perfluorobutyl-2-propen-1-ol
  • 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol

Comparison: this compound stands out due to its specific arrangement of fluorine atoms and the presence of an enol group. This unique structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its uniqueness .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-2,17H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZRJKWUZCHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895294
Record name 3-(Perfluorobutyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72016-05-8
Record name 3-(Perfluorobutyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H,1H,2H,3H-Nonafluorohept-2-en-1-ol
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Reactant of Route 6
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